2-(4-Methyl-1-piperidinyl)nicotinic acid
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Overview
Description
“2-(4-Methyl-1-piperidinyl)nicotinic acid” is a chemical compound with the molecular formula C12H16N2O2 . It is also known by its CAS number: 460363-49-9 .
Molecular Structure Analysis
The molecular structure of “2-(4-Methyl-1-piperidinyl)nicotinic acid” consists of a nicotinic acid molecule attached to a methyl-piperidine group . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methyl-1-piperidinyl)nicotinic acid” include its molecular formula (C12H16N2O2), molecular weight (220.27), and its CAS number (460363-49-9) .Scientific Research Applications
Drug Design and Synthesis
2-(4-Methyl-1-piperidinyl)nicotinic acid: is a piperidine derivative, which is a crucial building block in drug design. Piperidine structures are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s versatility allows for the creation of a wide range of pharmacologically active agents.
Pharmacological Applications
Piperidine derivatives, including 2-(4-Methyl-1-piperidinyl)nicotinic acid , have been utilized in various pharmacological applications. They are known for their roles in anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Anticancer Activity
Specific piperidine derivatives have been identified as potential anticancer agents. They can inhibit tubulin, which is a target for cancer therapy, and some piperidine compounds have shown promising results in treating prostate cancer .
Antioxidant Properties
Naturally occurring piperidine-based compounds like Piperine exhibit powerful antioxidant actions. They are capable of hindering or suppressing free radicals, which is a valuable property in the development of antioxidant therapies .
Antidepressant Effects
Piperidine compounds have also been found to possess antidepressant-like effects. This opens up possibilities for their use in mental health treatments, particularly in stress-related disorders .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory properties of piperidine derivatives make them suitable candidates for pain management and inflammatory conditions. Their effectiveness in these areas continues to be a subject of research .
Antimicrobial and Antifungal Applications
Due to their structural characteristics, piperidine derivatives can be effective in antimicrobial and antifungal treatments. This makes them valuable in the fight against infectious diseases .
Neuroprotective Effects
Piperidine derivatives are being explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s .
Mechanism of Action
Target of Action
It is known that nicotinic acid, a closely related compound, acts as a precursor to nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Indirectly, it acts as a precursor to nicotinamide coenzymes, which are involved in many vital redox reactions . Direct effects of nicotinic acid include antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
Nicotinic acid, a closely related compound, is known to be involved in redox metabolism and nad-dependent pathways . The nicotinamide moiety of the coenzymes derived from nicotinic acid acts as an electron donor or acceptor in many vital redox reactions .
Result of Action
Nicotinic acid, a similar compound, is known to play a vital role in maintaining efficient cellular function .
properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-7-14(8-5-9)11-10(12(15)16)3-2-6-13-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXHFIVPZXGKPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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